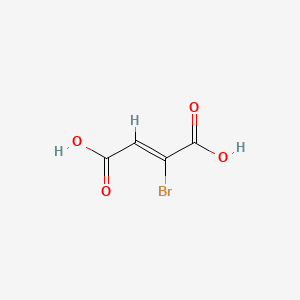

Bromofumaric acid

Description

Contextualization within Halogenated Unsaturated Dicarboxylic Acids

Bromofumaric acid is a member of the halogenated unsaturated dicarboxylic acids, a class of organic compounds characterized by a carbon-carbon double bond, two carboxylic acid functional groups, and one or more halogen substituents. The presence of the electronegative bromine atom on the fumaric acid framework significantly influences the molecule's electron distribution, polarity, and reactivity compared to its non-halogenated counterpart. vulcanchem.com This modification makes it a subject of interest for studying the effects of halogenation on the chemical and biological behavior of dicarboxylic acids.

The stereochemistry of this compound is that of a trans isomer, distinguishing it from its cis isomer, bromomaleic acid. This geometric difference results in differing physical properties and reactivity patterns, a common theme in the study of unsaturated dicarboxylic acids and their derivatives. nih.goviucr.org

Significance in Organic Synthesis and Biochemical Studies

The significance of this compound in the chemical sciences is twofold. In organic synthesis, its brominated structure serves as a versatile starting material and intermediate. ontosight.ai The carbon-bromine bond and the electron-deficient double bond provide reactive sites for a variety of chemical transformations, including nucleophilic substitutions and addition reactions, enabling the construction of more complex molecular architectures. ontosight.aivulcanchem.com

In the realm of biochemistry, this compound and its derivatives have been investigated for their potential as enzyme inhibitors. ontosight.ai The ability of the molecule to interact with the active sites of specific enzymes makes it a valuable tool for probing enzyme mechanisms and for the potential development of targeted therapeutic agents. ontosight.ai For instance, studies have explored its effects on mitochondrial function and its capacity to inhibit enzymes involved in various disease pathways. ontosight.ai

Chemical Properties of this compound

The distinct chemical identity of this compound is defined by a specific set of physical and chemical properties. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C4H3BrO4 |

| Molecular Weight | 194.97 g/mol |

| Melting Point | 184 °C stenutz.eu |

| Boiling Point | 359 °C at 760mmHg lookchem.com |

| Density | 2.156 g/cm³ lookchem.com |

| Vapor Pressure | 3.97E-06mmHg at 25°C lookchem.com |

| Flash Point | 170.9°C lookchem.com |

| IUPAC Name | (2Z)-2-Bromobut-2-enedioic acid |

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-2-bromobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPGKJPEXNMCS-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878712 | |

| Record name | (2Z)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-80-4 | |

| Record name | NSC 263481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-bromobut-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW5ZN6G7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Stereochemical Control of Bromofumaric Acid

Elucidation of Elimination Reaction Mechanisms

The synthesis of bromofumaric acid often involves elimination reactions, where a hydrogen halide is removed from a precursor molecule. The mechanism of this elimination is a key determinant of the final product's stereochemistry.

Base-Mediated Dehydrohalogenation from Dibromosuccinic Acid Precursors

A primary route to this compound is through the base-mediated dehydrohalogenation of 2,3-dibromosuccinic acid. nih.govdiva-portal.orggoogle.comthieme-connect.de This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of a carbon-carbon double bond. The choice of base and reaction conditions can influence the reaction's efficiency. google.com While strong bases like potassium hydroxide (B78521) are commonly used, other alkaline reactants such as sodium hydroxide can also be employed. google.com The reaction is typically carried out by heating the dibromosuccinic acid with an alcoholic solution of the base. google.com

Concerted E2 Mechanism Investigations

The dehydrohalogenation of 2,3-dibromosuccinic acid to form this compound is understood to proceed through a concerted E2 (bimolecular elimination) mechanism. pressbooks.pubyoutube.comlibretexts.orgmasterorganicchemistry.com In this single-step process, the base abstracts a proton, and the leaving group (bromide) departs simultaneously, with the formation of the double bond occurring in a single, concerted step. pressbooks.pubyoutube.comlibretexts.org This mechanism has specific stereochemical requirements; for the reaction to occur, the hydrogen atom and the bromine atom to be eliminated must be in an anti-periplanar conformation. pressbooks.publibretexts.orgmasterorganicchemistry.com This geometric constraint is crucial in determining the stereochemical outcome of the reaction.

Stereospecific Synthesis and Isomeric Product Configuration

The stereochemistry of the starting dibromosuccinic acid dictates the isomeric configuration of the resulting brominated alkene. This stereospecificity is a direct consequence of the E2 elimination mechanism.

Formation of trans-Bromofumaric Acid from Racemic 2,3-Dibromosuccinic Acid

The elimination of hydrogen bromide from racemic 2,3-dibromosuccinic acid readily yields 2-bromofumaric acid, which is the trans isomer. nih.govdiva-portal.orggoogle.comthieme-connect.de The racemic mixture consists of two enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. In the anti-periplanar conformation required for E2 elimination, the arrangement of the substituents in these enantiomers leads specifically to the formation of the trans product, this compound.

Comparative Stereochemistry with cis-Bromomaleic Acid Synthesis

In contrast, the elimination of hydrogen bromide from meso-2,3-dibromosuccinic acid produces 2-bromomaleic acid, the cis isomer. nih.govdiva-portal.orggoogle.com The meso isomer has a different stereochemical arrangement (2R,3S or 2S,3R), and for the anti-periplanar elimination to occur, the molecule adopts a conformation that results in the formation of the cis double bond. The elimination from the meso isomer is generally observed to be more difficult and may require stronger bases and elevated temperatures compared to the racemic form. nih.gov This difference in reactivity and product outcome highlights the critical role of the starting material's stereochemistry in directing the synthesis towards a specific isomer.

Catalytic Methodologies in this compound Formation

While base-mediated elimination is a common method, catalytic approaches have also been explored for the synthesis of this compound and related compounds. diva-portal.orggoogle.com For instance, vanadium(IV) oxide has been used in the synthesis of bromomaleic acid from meso-2,3-dibromosuccinic acid. nih.gov It is proposed that the vanadium oxide acts as a Lewis acid, polarizing the C-Br bonds and facilitating the elimination of HBr. More recent research has also investigated the use of nickel-encapsulated sol-gel catalysts for the dehalogenation of halo-acetic acids, which can lead to the formation of this compound among other products. mdpi.comresearchgate.net These catalytic methods can offer alternative reaction pathways and potentially milder conditions for the synthesis.

| Starting Material | Product | Key Condition/Catalyst | Mechanism |

| Racemic 2,3-Dibromosuccinic Acid | trans-Bromofumaric Acid | Base (e.g., KOH) | E2 Elimination |

| meso-2,3-Dibromosuccinic Acid | cis-Bromomaleic Acid | Strong Base, Elevated Temp. | E2 Elimination |

| meso-2,3-Dibromosuccinic Acid | cis-Bromomaleic Acid | Vanadium(IV) Oxide | Lewis Acid Catalysis |

| Tribromoacetic Acid | This compound (among others) | Ni(0)@ORMOSIL | Catalytic Reduction |

Chemical Reactivity and Transformation Mechanisms of Bromofumaric Acid

Electrophilic Activation and Nucleophilic Reaction Pathways

The chemical behavior of bromofumaric acid is largely dictated by the electrophilic character imparted by the bromine atom. This halogen atom, coupled with the conjugated double bond system, enhances the molecule's reactivity towards nucleophiles. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, making the carbon atom susceptible to nucleophilic attack. This activation allows for a variety of nucleophilic substitution and addition reactions. ebsco.comlibretexts.org

The general mechanism for nucleophilic reactions at a carbonyl group involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org In the case of this compound derivatives, the subsequent reaction pathway can involve the expulsion of the bromide ion as a leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of the carbonyl group can be further enhanced by protonation or interaction with a Lewis acid, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic reaction pathways involving this compound can be categorized as follows:

Nucleophilic Acyl Substitution: This involves the replacement of a leaving group on the acyl carbon by a nucleophile. libretexts.orgyoutube.com For derivatives of this compound, such as its esters or acid halides, a nucleophile can attack the carbonyl carbon, leading to a tetrahedral intermediate. The reformation of the carbonyl double bond then results in the elimination of the leaving group. masterorganicchemistry.com The strength of the nucleophile and the nature of the leaving group are critical factors in determining the reaction's feasibility. masterorganicchemistry.com

Nucleophilic Addition to the Double Bond: The electron-deficient nature of the double bond, due to the influence of both the bromine atom and the carboxylic acid groups, allows for Michael-type addition reactions where a nucleophile adds to one of the carbons of the double bond.

Role as a Versatile Intermediate in Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. ontosight.ai Its utility as a synthetic intermediate stems from its ability to participate in a range of chemical transformations. arborpharmchem.comrsc.org

This compound and its derivatives are suitable substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. ontosight.aicore.ac.uk These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgbeilstein-journals.org

For instance, the palladium-catalyzed Suzuki reaction has been successfully employed for the cross-coupling of various boronic acids with alkyl bromides at room temperature. organic-chemistry.org A nickel-catalyzed approach has also been developed for the cross-coupling of redox-active esters of alkyl carboxylic acids with boronic acids. nih.gov These methods provide a powerful tool for forming new carbon-carbon bonds, allowing for the synthesis of a diverse array of substituted fumaric acid derivatives. core.ac.uk

Table 1: Examples of Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Bromofumarate Derivative | Arylboronic Acid | Palladium or Nickel Catalyst | Aryl-substituted Fumarate (B1241708) |

| Bromofumarate Derivative | Vinylboronic Acid | Palladium Catalyst | Vinyl-substituted Fumarate |

This table is generated based on the principles of cross-coupling reactions and may not represent specific, experimentally validated reactions of this compound itself without further targeted research.

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. ebsco.com This allows for the introduction of a wide variety of functional groups onto the fumaric acid scaffold.

The mechanism of these substitutions can proceed through either an S_N_1 or S_N_2 pathway, depending on the substrate, nucleophile, and reaction conditions. saskoer.ca In an S_N_1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. saskoer.ca In an S_N_2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs, in a concerted step. ebsco.com

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives of fumaric acid, respectively. These reactions are fundamental in diversifying the chemical space accessible from this compound.

Polymerization Reactivity and Material Precursor Potential

The presence of the carbon-carbon double bond and the carboxylic acid functional groups in this compound makes it a potential monomer for polymerization reactions. Polymers functionalized with acidic groups, such as carboxylic acids, are essential in various applications, including water treatment and as ion-exchange resins. mdpi.com

This compound can potentially undergo addition polymerization across its double bond or be incorporated into polyesters or polyamides through condensation polymerization involving its carboxylic acid groups. The bromine atom can either be retained in the final polymer, imparting specific properties like flame retardancy, or it can be used as a site for post-polymerization modification to introduce other functionalities. rsc.org The use of furan-based dicarboxylic acids as precursors for polymers is an area of active research, and by analogy, this compound holds similar potential. nih.gov

Derivatives and Advanced Synthetic Strategies Utilizing the this compound Scaffold

The this compound framework serves as a versatile scaffold for the development of more complex molecules and advanced synthetic strategies. arborpharmchem.com Its derivatives, such as bromomaleic anhydride, are used in Diels-Alder reactions to construct bicyclic structures.

Advanced strategies may involve the use of this compound in multicomponent reactions or in tandem reaction sequences where several transformations occur in a single pot. For example, a nucleophilic substitution followed by an intramolecular cyclization could lead to the formation of heterocyclic compounds. The development of unnatural amino acids can also utilize this compound as a starting material. scribd.com

The ability to functionalize this compound through both its bromine atom and its carboxylic acid groups allows for the creation of a wide range of derivatives with tailored properties for applications in materials science, pharmaceuticals, and agrochemicals. numberanalytics.com

Computational and Theoretical Studies on Bromofumaric Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular and electronic properties of molecules like bromofumaric acid. rsdjournal.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity. solubilityofthings.com

Theoretical studies typically begin with a geometry optimization, where the most stable arrangement of atoms (the global minimum on the potential energy surface) is found. From this optimized structure, key parameters can be calculated. While specific computational studies detailing all electronic properties for this compound are not widely published, the standard approach involves calculating properties such as bond lengths, bond angles, and dihedral angles.

Further analysis delves into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and reactive. Other calculated electronic properties typically include the dipole moment, electron affinity, and ionization potential. Natural Bond Orbital (NBO) analysis is also frequently used to understand charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net

Table 1: Illustrative Data from a Typical Quantum Chemical Calculation for this compound This table presents hypothetical yet representative data that would be generated from a DFT study (e.g., using the B3LYP/6-31G method), based on standard computational chemistry reports.* arabjchem.org

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Geometric Parameters | |||

| C=C Bond Length | ~1.34 | Å | Typical for a double bond |

| C-Br Bond Length | ~1.89 | Å | Carbon-bromine single bond |

| O-H Bond Length | ~0.97 | Å | Carboxylic acid hydroxyl group |

| C-C-Br Bond Angle | ~123 | Degrees | Planar geometry around the double bond |

| Electronic Properties | |||

| HOMO Energy | -7.2 | eV | Energy of the highest energy electrons; relates to electron-donating ability |

| LUMO Energy | -1.5 | eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Indicator of chemical stability and reactivity |

| Dipole Moment | ~2.5 | Debye | Measures the overall polarity of the molecule |

| Thermodynamic Properties | |||

| Heat of Formation | -550 | kJ/mol | Enthalpy change when the compound is formed from its elements |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is crucial for elucidating the step-by-step pathways of chemical reactions. For this compound, a primary focus is on its formation through elimination reactions.

One significant pathway is the dehydrobromination of 2,3-dibromosuccinic acid. Experimental work has shown that the reaction of racemic 2,3-dibromosuccinic acid can yield 2-bromofumaric acid. researchgate.net Computational models can be employed to investigate the mechanism of this elimination. It is proposed that the reaction proceeds via a concerted E2 mechanism, where a base abstracts a proton while the bromide ion is simultaneously expelled. DFT calculations can map the entire reaction coordinate, identifying the transition state structure and calculating the activation energy for the process. This allows chemists to understand the stereochemical outcome, explaining why the trans isomer (this compound) is formed.

Another documented formation route involves the treatment of α-bromo-α′-fluorosuccinic acids with an aqueous alkali. researchgate.net In this case, hydrogen fluoride (B91410) is eliminated in preference to hydrogen bromide, yielding this compound almost exclusively. researchgate.net The rate of this reaction is noted to be one to two orders of magnitude faster than from other fluorinated succinic acids. researchgate.net Computational modeling can explain this selectivity by comparing the activation barriers for the elimination of HF versus HBr, providing insight into the kinetic favorability of the observed pathway.

Furthermore, this compound has been identified as a product in the reductive de-halogenation of more complex halo-acetic acids, where it forms from the decomposition of intermediate radicals. mdpi.com Computer simulations of these radical reactions can help rationalize the product distributions observed under various experimental conditions. cdnsciencepub.com

Conformational Analysis and Stereochemical Prediction

Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers and the energy barriers between them. This analysis helps predict the most likely shapes the molecule will adopt in different environments.

The most definitive information on the conformation of this compound comes from single-crystal X-ray diffraction studies, which provide a precise picture of its structure in the solid state. researchgate.net These studies revealed that the asymmetric unit of the crystal contains two distinct molecules of 2-bromofumaric acid. researchgate.net The structure is stabilized by a network of O-H···O hydrogen bonds that form alternating chains of the two unique molecules. researchgate.net While the core C4HBr fragment of the molecule is essentially planar, the carboxylic acid groups are slightly twisted out of this plane. researchgate.net

Computational analysis can complement this experimental data by calculating the relative energies of different conformers (e.g., where the C=O bonds are syn or anti relative to the C=C bond) and quantifying the energetic cost of the slight twists observed in the crystal structure.

Table 2: Crystal Data for 2-Bromofumaric Acid Data obtained from single-crystal X-ray diffraction. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃BrO₄ |

| Molecular Weight | 194.97 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8113 (3) |

| b (Å) | 8.3791 (4) |

| c (Å) | 10.9850 (6) |

| α (°) | 69.572 (4) |

| β (°) | 85.011 (4) |

| γ (°) | 79.963 (4) |

| Volume (ų) | 576.01 (5) |

| Z (Molecules per unit cell) | 4 |

Biochemical Interactions and Enzymatic Mechanisms Involving Bromofumaric Acid

Investigation of Enzyme Inhibition Mechanisms

Bromofumaric acid is recognized as a potent enzyme inhibitor, primarily functioning through irreversible mechanisms. wikipedia.orglongdom.org Its electrophilic nature makes it reactive toward nucleophilic amino acid residues within the active sites of enzymes.

Covalent Modification of Active Site Residues (e.g., Serine, Cysteine)

The inhibitory action of this compound often involves the formation of a covalent bond with nucleophilic residues at the enzyme's active site. fermentorchina.com The electron-withdrawing bromine atom makes the double bond susceptible to nucleophilic attack by amino acid side chains.

Key nucleophilic residues targeted by this compound include:

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile that can attack the carbon-carbon double bond of this compound, leading to the formation of a stable covalent adduct. basicmedicalkey.com This type of modification is a common mechanism for the inactivation of enzymes like cysteine proteases.

Serine: The hydroxyl group (-OH) of serine, particularly when activated within a catalytic triad (B1167595) (e.g., in serine proteases), can also act as a nucleophile. basicmedicalkey.com The covalent attachment of the inhibitor to a critical serine residue blocks the enzyme's catalytic activity.

This covalent modification effectively renders the enzyme non-functional, as the active site is permanently blocked or its conformation is altered to a state that prevents substrate binding or catalysis. fermentorchina.comlibretexts.org

Irreversible Enzyme Inactivation Pathways

This compound is classified as an irreversible inhibitor, specifically a type of mechanism-based inhibitor or "suicide inhibitor". wikipedia.org This mode of inhibition is characterized by the enzyme itself catalyzing the conversion of the inhibitor into a reactive species that then inactivates the enzyme. wikipedia.org

The pathway for irreversible inactivation by this compound typically proceeds as follows:

Binding to the Active Site: The inhibitor, structurally similar to the enzyme's natural substrate (e.g., fumarate), binds to the active site. chemguide.co.uk

Enzymatic Activation: The enzyme's catalytic machinery initiates a reaction with the inhibitor.

Formation of a Reactive Intermediate: This enzymatic action transforms this compound into a highly reactive intermediate.

Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with a nearby nucleophilic amino acid residue in the active site, leading to permanent inactivation. wikipedia.orgfermentorchina.com

This process is considered irreversible because the covalent bond formed is stable, and the enzyme cannot be regenerated without the synthesis of a new enzyme molecule. longdom.org

Specific Enzyme Targets and Their Catalytic Cycles

Research has identified several enzymes that are specifically targeted by this compound. These enzymes are often involved in metabolic pathways where fumarate (B1241708) is a substrate or product.

Fumarylacetoacetate Hydrolase (FAH): FAH is a key enzyme in the catabolism of tyrosine. ebi.ac.ukwikipedia.org It catalyzes the hydrolysis of fumarylacetoacetate to fumarate and acetoacetate. ebi.ac.ukrcsb.org The catalytic mechanism involves a metal ion (Ca2+ or Mg2+) and a catalytic dyad of histidine and glutamate (B1630785) residues that activate a water molecule for nucleophilic attack. rcsb.orgebi.ac.uk this compound, as a structural analog of the product fumarate, can act as an inhibitor, although detailed studies on its specific inhibitory mechanism on FAH are less common than for other enzymes. Studies on the related compound, fluorofumarate, show it acts as a substrate for the similar enzyme fumarate hydratase, while bromofumarate did not react under the tested conditions. fordham.edu

Argininosuccinate (B1211890) Lyase (ASL): ASL is a crucial enzyme in the urea (B33335) cycle and the biosynthesis of arginine. uniprot.orgnih.gov It catalyzes the reversible cleavage of argininosuccinate to arginine and fumarate. nih.govnih.gov The enzyme is a homotetramer, and its deficiency leads to the genetic disorder argininosuccinic aciduria. uniprot.orgnih.gov The catalytic mechanism involves the elimination of arginine to form fumarate. This compound has been investigated as an inhibitor of ammonia-lyases, a family to which ASL belongs. polimi.itresearchgate.net

3-Methylaspartate Ammonia-Lyase: This enzyme catalyzes the amination of bromo-fumaric acid, indicating an interaction within its active site. polimi.itresearchgate.net

The table below summarizes the key features of enzymes targeted by this compound or related compounds.

| Enzyme | Function | Natural Reaction | Catalytic Mechanism Highlights |

| Fumarylacetoacetate Hydrolase (FAH) | Tyrosine catabolism | Cleavage of fumarylacetoacetate to fumarate and acetoacetate. ebi.ac.ukrcsb.org | Metalloenzyme requiring a divalent cation (Ca2+ or Mg2+); utilizes a Glu-His dyad to activate water. rcsb.orgebi.ac.uk |

| Argininosuccinate Lyase (ASL) | Urea cycle, Arginine synthesis | Reversible cleavage of argininosuccinate to arginine and fumarate. nih.govnih.gov | Catalyzes a lyase reaction, breaking a C-N bond to form a C=C double bond (fumarate). uniprot.org |

| 3-Methylaspartate Ammonia-Lyase | Amino acid metabolism | Reversible deamination of (2S, 3S)-3-methylaspartate to mesaconic acid. researchgate.net | Belongs to the lyase family; involves an electrophilic 4-methylidene-imidazole-5-one (MIO) group formed from internal residues. researchgate.netresearchgate.net |

Protein Modification and Functional Perturbations

The reactivity of this compound is not limited to the active sites of specific enzymes. Its electrophilic character allows it to modify other accessible and nucleophilic amino acid residues on the surface of various proteins. This can lead to broader functional perturbations beyond the inhibition of a single enzyme.

Covalent modification of proteins by this compound can:

Alter Protein Conformation: The addition of a bromofumarate moiety can disrupt the intricate three-dimensional structure of a protein, affecting its stability and function. cardiff.ac.uk

Interfere with Protein-Protein Interactions: Modification of residues at protein interaction interfaces can prevent or alter the formation of essential protein complexes.

Induce Non-Specific Cellular Stress: Widespread, non-specific protein modification can trigger cellular stress responses.

These modifications are generally irreversible and can have significant downstream consequences for cellular processes. The use of this compound and its derivatives in bioconjugation techniques highlights its capability to tag and modify proteins for research purposes.

Interactions within Cellular Metabolic Pathways

As a structural analog of fumaric acid, this compound has the potential to interfere with central metabolic pathways where fumarate plays a critical role.

Linkages to Fumaric Acid Metabolism and Related Biochemical Cycles (e.g., Tricarboxylic Acid Cycle, Urea Cycle)

Tricarboxylic Acid (TCA) Cycle: Fumarate is a key intermediate in the TCA cycle, formed by the oxidation of succinate (B1194679) by succinate dehydrogenase and converted to malate (B86768) by fumarase. The structural similarity of this compound to fumarate suggests it could act as a competitive inhibitor for enzymes that bind fumarate, such as fumarase. chemguide.co.uk Inhibition of these enzymes would disrupt the TCA cycle, impacting cellular energy production.

Urea Cycle: The urea cycle is essential for the disposal of excess nitrogen in the form of urea. uniprot.org Argininosuccinate lyase (ASL) connects the urea cycle to the TCA cycle by producing fumarate from argininosuccinate. nih.gov As discussed, this compound can inhibit enzymes of the lyase family. polimi.itresearchgate.net Inhibition of ASL would not only disrupt urea synthesis, leading to hyperammonemia, but also deplete the TCA cycle of a key anaplerotic substrate (fumarate), and reduce the synthesis of the essential amino acid arginine. nih.gov

The interference of this compound in these fundamental pathways underscores its potential as a metabolic poison by simultaneously disrupting energy metabolism and nitrogen waste disposal.

Radical Intermediates in De-halogenation Processes Yielding this compound

The formation of this compound can occur through de-halogenation pathways involving radical intermediates, particularly from highly halogenated precursors. Research into the reductive de-halogenation of halo-acetic acids using specialized catalysts has shed light on such mechanisms.

A notable pathway involves the catalytic reduction of tribromoacetic acid (TBAA) using nickel nanoparticles encapsulated in organically modified sol-gel silica (B1680970) matrices (Ni(0)@ORMOSIL). mdpi.comresearchgate.net In this process, the reduction of tribromoacetic acid by a reducing agent like sodium borohydride (B1222165) is catalyzed by the nickel nanoparticles. mdpi.com The reaction does not simply follow a stepwise reduction. Instead, it proceeds through the formation of carbon-centered radical intermediates (specifically, CBrkH2−kCO2− radicals). mdpi.comresearchgate.net

The definitive evidence for the involvement of these radical intermediates is the detection of dimeric products, including fumaric acid and this compound. mdpi.comresearchgate.net These products are formed when the generated radicals react with each other (dimerize) rather than abstracting a hydrogen atom. mdpi.com This dimerization pathway is distinct from mechanisms observed with other metal catalysts like gold (Au), silver (Ag), or iron (Fe), where different end products are typically observed. mdpi.comresearchgate.net For instance, while gold nanoparticle catalysts lead to succinic acid as the final product from TBAA reduction, the use of Ni(0)@ORMOSIL uniquely yields fumaric acid, maleic acid, and this compound, underscoring the role of radical dimerization in the formation of this compound. mdpi.comresearchgate.net

Table 1: Key Findings in Radical-Mediated Synthesis of this compound

| Component | Role / Finding | Source(s) |

|---|---|---|

| Precursor | Tribromoacetic acid (TBAA) | mdpi.com |

| Catalyst | Nickel nanoparticles in sol-gel matrix (Ni(0)@ORMOSIL) | mdpi.comresearchgate.net |

| Reducing Agent | Sodium Borohydride (NaBH₄) | mdpi.com |

| Key Intermediate | Carbon-centered radicals (•CBrkH2−kCO₂⁻) | mdpi.comresearchgate.net |

| Mechanism | Reductive de-halogenation followed by radical dimerization | mdpi.com |

| Products | This compound, Fumaric acid, Maleic acid | mdpi.comresearchgate.net |

Enzymatic Amination Reactions of this compound

This compound serves as a substrate in specific enzymatic reactions, most notably in stereoselective amination. The enzyme 3-methylaspartate ammonia-lyase (MAL, EC 4.3.1.2) from organisms like Clostridium tetanomorphum can catalyze the addition of ammonia (B1221849) across the double bond of this compound. researchgate.netresearchgate.netebi.ac.uk

This biocatalytic transformation is a conjugate amination reaction that yields 3-bromo-aspartic acid. researchgate.netresearchgate.net The reaction is highly stereospecific, producing a single stereoisomer of the product. researchgate.net Research has definitively established the absolute configuration of the resulting 3-bromo-aspartic acid as (2R, 3S). researchgate.netresearchgate.net This high degree of stereocontrol makes the enzymatic route a valuable method for synthesizing optically pure, non-natural amino acids.

The enzyme 3-methylaspartate ammonia-lyase has a broader substrate specificity compared to other ammonia-lyases like aspartase, allowing it to act on substituted fumaric acids such as bromofumaric and chlorofumaric acid. researchgate.netresearchgate.net The underlying mechanism for the reverse reaction (deamination) is proposed to be an E1cB-type elimination, which proceeds through a carbanion intermediate. ebi.ac.uk The amination of this compound follows the reverse path of this mechanism.

Table 2: Summary of Enzymatic Amination of this compound

| Feature | Description | Source(s) |

|---|---|---|

| Substrate | This compound | researchgate.netresearchgate.net |

| Enzyme | 3-Methylaspartate ammonia-lyase (MAL) (EC 4.3.1.2) | researchgate.netresearchgate.netebi.ac.uk |

| Co-substrate | Ammonia (NH₃) | researchgate.netresearchgate.net |

| Product | 3-Bromo-aspartic acid | researchgate.netresearchgate.net |

| Stereochemistry | (2R, 3S) absolute configuration | researchgate.netresearchgate.net |

| Reaction Type | Enantiospecific conjugate addition | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Bromofumaric Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of bromofumaric acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can confirm the compound's connectivity and stereochemistry.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound (C₄H₃BrO₄), a key feature in the ¹H NMR spectrum would be the signal corresponding to the vinylic proton. The chemical shift of this proton is influenced by the electronegativity of the adjacent bromine atom and the carboxylic acid groups. It is expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the electron-withdrawing substituents on the double bond. The exact chemical shift would be sensitive to the solvent used for the analysis.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for elucidating the carbon skeleton of this compound. The spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the molecule: the two carboxylic acid carbons and the two olefinic carbons of the double bond. The carbon atom bonded to the bromine atom would exhibit a chemical shift influenced by the halogen's electronegativity. The carboxylic carbons are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. The olefinic carbons would appear at intermediate chemical shifts, with the carbon directly attached to the bromine being significantly shifted compared to the other vinylic carbon.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (vinylic) | 6.5 - 8.0 | Singlet | The precise shift is solvent-dependent and influenced by the bromine and carboxyl groups. |

| ¹³C (C=C-Br) | 110 - 130 | Singlet | Shift influenced by the direct attachment of the electronegative bromine atom. |

| ¹³C (C=C-H) | 130 - 150 | Singlet | Deshielded due to the double bond and proximity to electron-withdrawing groups. |

| ¹³C (C=O) | 160 - 185 | Singlet | Typical range for carboxylic acid carbons. Two distinct signals may be observed for the two non-equivalent carboxyl groups. |

Note: The above data are predicted values based on known chemical shift ranges for similar functional groups and may vary from experimental values.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound from reaction mixtures, biological matrices, or environmental samples. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would typically involve reversed-phase chromatography. A C18 or a more polar embedded-phase column would be appropriate stationary phases. The mobile phase would likely consist of an aqueous solution with an organic modifier, such as acetonitrile or methanol, and an acid additive, like formic acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid groups and ensure good peak shape. Detection would most commonly be achieved using a UV detector, as the double bond in conjugation with the carboxylic acid groups provides a chromophore that absorbs in the UV region (around 210-230 nm).

Optimization for Complex Reaction Mixtures and Biochemical Samples

For the analysis of this compound in complex matrices, such as reaction byproducts or biochemical extracts, optimization of the HPLC method is critical. This may involve gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time to effectively separate compounds with a wide range of polarities. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances and concentrate the analyte before injection. The use of a diode-array detector (DAD) can provide additional spectral information to confirm the identity and purity of the this compound peak.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode, to deprotonate the carboxylic acid groups and form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in characteristic neutral losses, such as the loss of H₂O, CO₂, and HBr. The fragmentation pattern provides a fingerprint that can be used for structural confirmation and to distinguish this compound from its isomers.

Environmental Transformation and Degradation Pathways of Bromofumaric Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For bromofumaric acid, these processes are primarily dictated by its chemical structure, which features a carbon-carbon double bond, two carboxylic acid groups, and a carbon-bromine (C-Br) bond. While specific experimental studies on the abiotic degradation of this compound are not extensively documented, likely pathways can be inferred from the known reactivity of halogenated aliphatic acids. fachoekotoxikologie.de

Hydrolysis, a reaction with water, is a significant abiotic process for many halogenated aliphatic compounds. fachoekotoxikologie.de The C-Br bond in this compound is a potential site for nucleophilic substitution by water or hydroxide (B78521) ions, which would replace the bromine atom with a hydroxyl group. The rate of this reaction is dependent on environmental factors such as pH and temperature. fachoekotoxikologie.de In contrast, its parent compound, fumaric acid, is not expected to undergo significant hydrolysis as it lacks functional groups that readily react with water under typical environmental conditions. santos.com The presence of the bromine atom, therefore, introduces a key reactive site for potential abiotic degradation.

Elimination reactions are another possible abiotic pathway. Research has shown that under alkaline conditions, related compounds like α-bromo-α′-fluorosuccinic acids can undergo the elimination of hydrogen halides to form this compound. researchgate.net This suggests that under certain environmental pH conditions, similar elimination reactions could contribute to the transformation of this compound itself.

Photodegradation, or transformation due to sunlight, is another potential abiotic route. For some complexing agents like ethylenediaminetetraacetate (B1237979) (EDTA), photodegradation of its iron(III) complex is a primary mechanism of removal from the environment. nih.gov Given that this compound can also form complexes with metal ions, photodegradation could be a relevant, though currently under-investigated, environmental fate process.

Biotic Transformation Pathways (e.g., Microbial Metabolism)

The biodegradation of this compound involves its breakdown by microorganisms like bacteria and fungi. Specific metabolic pathways for this compound are not well-established in scientific literature, but potential routes can be proposed based on the microbial degradation of other halogenated organic compounds. nih.govmdpi.com

The initial and often rate-limiting step in the biodegradation of halogenated compounds is the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenase enzymes. muni.cznih.gov Several types of dehalogenation could be relevant for this compound:

Reductive dehalogenation : This process, which occurs primarily under anaerobic (oxygen-free) conditions, involves the replacement of a halogen atom with a hydrogen atom. researchgate.net It is a major degradation pathway for many highly halogenated environmental contaminants. mdpi.com

Hydrolytic dehalogenation : In this aerobic process, a dehalogenase enzyme uses a water molecule to cleave the C-Br bond, replacing the bromine with a hydroxyl group. muni.cz However, some haloalkane dehalogenases are incapable of acting on halogenated carboxylic acids, which could be a limiting factor for this pathway. muni.cz

Hydratase-like mechanisms : For unsaturated compounds, some microbial enzymes can add water across the double bond, which can facilitate the removal of a halogen substituent. psu.edu

Once dehalogenated, the resulting molecule, likely fumaric acid or a hydroxylated derivative, can enter central metabolic pathways. nih.gov Fumarate (B1241708) is a common cellular metabolite and an intermediate in the citric acid cycle, a key energy-producing process in many organisms. enviro.wiki There is also limited evidence suggesting that bromofumaric acids could be converted by microorganisms into 3-halogenoaspartates, indicating an alternative biotransformation pathway. pageplace.de

Emerging Research Perspectives and Future Directions for Bromofumaric Acid Studies

Development of Novel Synthetic Routes with Enhanced Efficiency

While traditional methods for synthesizing bromofumaric acid exist, ongoing research is focused on developing more efficient, selective, and sustainable synthetic pathways. A significant area of exploration involves novel elimination reactions and catalytic processes that offer improvements in yield and purity.

One innovative approach involves the dehydrofluorination of α-bromo-α′-fluorosuccinic acids. Treatment of these precursors with an aqueous alkali has been shown to result in the preferential elimination of hydrogen fluoride (B91410) over hydrogen bromide, yielding this compound almost exclusively. researchgate.net This method is noteworthy for its high selectivity. Another route starts from racemic 2,3-dibromosuccinic acid. In the presence of a chiral base like (–)-quinine, an elimination reaction occurs, producing single crystals of 2-bromofumaric acid. researchgate.net This method was discovered during attempts to resolve enantiomers but has proven to be an effective synthetic pathway. researchgate.net

More recently, catalytic methods have emerged that utilize different starting materials entirely. Research on the de-halogenation of halo-acetic acids using nickel-encapsulated sol-gel catalysts (Ni(0)@ORMOSIL) has revealed a novel pathway for this compound formation. mdpi.com The catalytic reduction of tribromoacetic acid (TBAA) in the presence of these nickel nanoparticles leads to the formation of fumaric acid, maleic acid, and this compound. mdpi.comacs.org This process involves the dimerization of radical intermediates formed on the catalyst surface, representing a significant departure from traditional elimination-based syntheses. mdpi.com

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Primary Finding | Reference(s) |

| Preferential Elimination | α-bromo-α′-fluorosuccinic acids | Aqueous alkali | Elimination of hydrogen fluoride is significantly faster than hydrogen bromide, leading to high product selectivity. | researchgate.net |

| Base-Induced Elimination | Racemic 2,3-dibromosuccinic acid | (–)-quinine | An elimination reaction produces pure, crystalline this compound under relatively mild conditions. | researchgate.net |

| Catalytic Radical Dimerization | Tribromoacetic acid (TBAA) | Ni(0)@ORMOSIL, Sodium borohydride (B1222165) | Catalytic reduction leads to radical intermediates that dimerize, forming this compound as one of the key products. | mdpi.comacs.org |

Exploration of Advanced Catalytic Systems for Derivatization

The derivatization of this compound is crucial for expanding its applications. Research is increasingly focused on employing advanced catalytic systems, including enzymes and synergistic metal-organocatalyst complexes, to achieve highly selective and complex molecular transformations. ontosight.ai

A prominent example of an advanced catalytic system is the use of enzymes for stereoselective synthesis. The enzyme 3-methylaspartate ammonia-lyase (MAL) has been successfully used to catalyze the addition of ammonia (B1221849) across the double bond of this compound. researchgate.netpolimi.it This biocatalytic reaction is highly stereospecific, yielding (2R,3S)-3-bromoaspartic acid, an unnatural amino acid with significant potential in biochemical studies. researchgate.netpolimi.it This enzymatic approach highlights a green and efficient method for producing chiral derivatives that are difficult to access through traditional chemical synthesis. researchgate.net

Future research directions include the application of synergistic catalytic systems, which combine different types of catalysts to achieve unique reactivity. For instance, the combination of Brønsted acids and Lewis acids has been effective in promoting complex reactions like aza-Prins cyclizations. univ-rennes.fr Similarly, the development of novel bifunctional organocatalysts derived from amino acids presents an opportunity for new asymmetric transformations of this compound and its derivatives. nus.edu.sg These advanced systems could enable the synthesis of a wide array of novel, value-added compounds from a this compound scaffold. ontosight.ai

| Catalytic System | Catalyst Type | Transformation | Product(s) | Significance | Reference(s) |

| 3-Methylaspartate Ammonia-Lyase (MAL) | Enzyme (Biocatalyst) | Stereoselective addition of ammonia | (2R,3S)-3-bromoaspartic acid | Provides a green, highly selective route to a chiral, unnatural amino acid. | researchgate.netpolimi.itacs.orgacs.org |

| Synergistic Acid Catalysis | Brønsted Acid + Lewis Acid | Potential for: Aza-Prins cyclization & other C-C bond formations | Potential for: Highly substituted piperidines and other heterocycles | Represents a frontier for creating complex molecular architectures from simple precursors. | univ-rennes.fr |

| Bifunctional Organocatalysis | Amino acid-derived organocatalysts | Potential for: Asymmetric additions and other enantioselective reactions | Potential for: Chiral derivatives | Offers a metal-free approach to creating a diverse range of enantiomerically enriched compounds. | nus.edu.sg |

Deeper Understanding of Biochemical Reactivity and Target Selectivity

The biological activity of this compound stems from its distinct chemical structure, particularly the presence of an electron-withdrawing bromine atom, which enhances the electrophilicity of the carbon-carbon double bond. This makes the molecule reactive toward biological nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. This reactivity is fundamental to its potential as an enzyme inhibitor and a biochemical probe. ontosight.ai

Research has demonstrated that this compound can act as a substrate for specific enzymes, indicating a degree of target selectivity. The most well-documented example is its interaction with 3-methylaspartate ammonia-lyase (MAL), which recognizes and transforms it into 3-bromoaspartic acid. researchgate.netpolimi.it This interaction shows that the enzyme's active site can accommodate the brominated substrate. Furthermore, the product of this reaction, 3-bromoaspartic acid, has been shown to act as an inhibitor itself, suggesting that this compound can serve as a precursor to bioactive molecules. polimi.it

Future studies are aimed at elucidating the broader spectrum of its biological targets. Investigating its effects on mitochondrial function and identifying other enzymes that it may inhibit are active areas of research. ontosight.ai A deeper understanding of its reaction mechanisms with specific amino acid residues and its selectivity for certain protein targets will be crucial for the rational design of new therapeutic agents and research tools.

| Biochemical Interaction | Target/System | Mechanism of Action | Finding/Implication | Reference(s) |

| Enzyme Substrate | 3-Methylaspartate Ammonia-Lyase (MAL) | The enzyme catalyzes the addition of ammonia to the double bond. | Demonstrates specific recognition and processing by an enzyme's active site. | researchgate.netpolimi.it |

| Enzyme Inhibition | Investigated for effects on various enzymes | Potential covalent modification of nucleophilic residues (e.g., cysteine) in active sites. | The electrophilic nature of the compound allows it to act as an irreversible or reversible inhibitor. | ontosight.ai |

| Mitochondrial Function | Mitochondria | The precise mechanism is under investigation. | Explored for its potential to modulate mitochondrial pathways, which are implicated in various diseases. | ontosight.ai |

Applications in Chemical Biology Tool Development

The unique reactivity of this compound makes it a promising scaffold for the development of chemical biology tools, which are small molecules designed to study and manipulate biological systems. universiteitleiden.nlfrontiersin.orgnih.gov Its ability to covalently modify proteins provides a foundation for creating probes, activity-based labels, and affinity-labeling reagents.

One of the most direct applications is its use as a precursor for generating unnatural amino acids. The enzymatic synthesis of 3-bromoaspartic acid via the MAL enzyme provides a valuable building block for peptide and protein research. researchgate.netpolimi.it Incorporating such unnatural amino acids into peptides can confer novel structural or functional properties, enabling studies of protein function and interaction. universiteitleiden.nl

Moreover, the electrophilic nature of the this compound core is analogous to that of other chemical probes, like bromomaleimides, which are used for protein labeling. By attaching reporter groups such as fluorophores or biotin (B1667282) to a this compound derivative, researchers could potentially develop novel reagents for visualizing, isolating, and identifying specific protein targets within complex biological mixtures. The development of such tools would rely on fine-tuning the reactivity and selectivity of the this compound warhead to achieve specific labeling in a cellular context.

Q & A

Q. What are the key physicochemical properties of bromofumaric acid critical for experimental design?

this compound (C₄H₃BrO₄) is a dicarboxylic acid with two dissociation constants (pKa₁ = 1.46; pKa₂ = 3.57) . These values influence its solubility and reactivity in aqueous solutions, necessitating pH-controlled buffers (e.g., phosphate or citrate) for stability in kinetic studies. Its melting point and thermal stability should be characterized via differential scanning calorimetry (DSC) to design heating protocols for reactions.

Q. What are the standard synthetic protocols for this compound in laboratory settings?

this compound is typically synthesized via bromination of fumaric acid using bromine or HBr under controlled conditions (e.g., 0–5°C to minimize side reactions). Purification involves recrystallization from ethanol/water mixtures, with yield optimization requiring strict stoichiometric control of brominating agents . Confirm product purity via HPLC (C18 column, UV detection at 254 nm) or NMR (¹H and ¹³C spectra for characteristic peaks).

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound requires PPE (gloves, lab coat, goggles) due to potential irritancy. Work under a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store in a sealed container in a dry, cool environment to prevent degradation.

Advanced Research Questions

Q. How can contradictions in reported pKa values of this compound be resolved?

Discrepancies in pKa values (e.g., due to solvent polarity or ionic strength) require standardized measurement conditions. Use potentiometric titration with a glass electrode calibrated at 25°C in 0.1 M KCl. Compare results with computational methods (e.g., COSMO-RS simulations) to validate experimental data . Meta-analyses of historical datasets should account for measurement techniques (e.g., spectrophotometric vs. conductometric methods).

Q. What advanced spectroscopic techniques are used to characterize this compound’s stereochemical configuration?

X-ray crystallography is definitive for confirming the trans-configuration of this compound. For solution-phase analysis, use NOESY NMR to detect spatial proximity of protons, or compare experimental IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with DFT-calculated vibrational modes. Polarimetry can assess optical activity if chiral derivatives are synthesized .

Q. How does this compound’s electronic structure influence its reactivity in nucleophilic additions?

The electron-withdrawing bromine atom increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions. Computational studies (e.g., Fukui function analysis) can identify electrophilic sites. Experimentally, track reaction kinetics under varying pH and solvent dielectric constants to correlate electronic effects with rate constants .

Q. What strategies mitigate side reactions during this compound’s use in Diels-Alder reactions?

Side reactions (e.g., diene polymerization) are minimized by using Lewis acid catalysts (e.g., ZnCl₂) to lower activation energy and increase regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize diene:dienophile ratios (typically 1:1.2) to favor cycloadduct formation. Post-reaction purification employs column chromatography with gradient elution .

Methodological Guidance for Data Interpretation

Q. How to design experiments investigating this compound’s inhibition of enzymatic activity?

Use steady-state kinetic assays (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations. Calculate inhibition constants (Kᵢ) via nonlinear regression (e.g., GraphPad Prism). Validate reversibility via dialysis experiments and confirm binding mode with ITC (isothermal titration calorimetry) .

Q. What statistical approaches address variability in this compound’s bioactivity assays?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, use nonlinear regression to fit IC₅₀ values. Include technical and biological replicates (n ≥ 3) to account for inter-experimental variability. Report confidence intervals (95%) for robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.